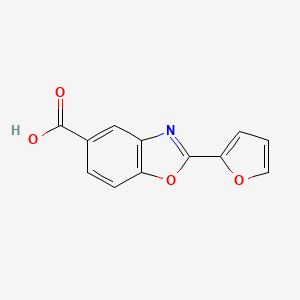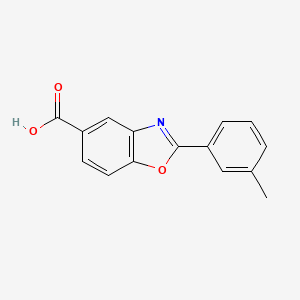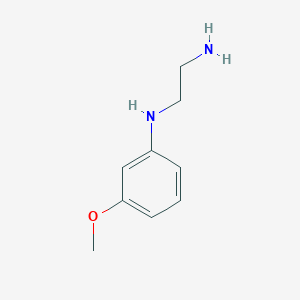
1-(4-chloro-1H-indol-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-1H-indol-3-yl)propan-2-one is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a chlorine atom at the 4-position of the indole ring and a propan-2-one group attached to the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1H-indol-3-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloroindole with propanoyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. Another approach is the Claisen-Schmidt condensation reaction, where 4-chloroindole-3-carboxaldehyde is reacted with acetone in the presence of a base like potassium hydroxide.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-Chloro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Chloro-1H-indol-3-yl)propanoic acid.
Reduction: 1-(4-Chloro-1H-indol-3-yl)propan-2-ol or 1-(4-Chloro-1H-indol-3-yl)propan-2-amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chloro-1H-indol-3-yl)propan-2-one has found applications in various fields of scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, and this compound may be used in the study of biological processes and pathways.
Medicine: Indole derivatives have shown potential in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
1-(4-Chloro-1H-indol-3-yl)propan-2-one is similar to other indole derivatives, such as 1-(2-chloro-1H-indol-3-yl)propan-2-one and 1-(3-chloro-1H-indol-3-yl)propan-2-one. These compounds differ in the position of the chlorine atom on the indole ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties compared to its analogs.
類似化合物との比較
1-(2-chloro-1H-indol-3-yl)propan-2-one
1-(3-chloro-1H-indol-3-yl)propan-2-one
1-(4-chloro-1H-indol-3-yl)ethanone
1-(4-chloro-1H-indol-3-yl)butan-2-one
This comprehensive overview provides a detailed understanding of 1-(4-Chloro-1H-indol-3-yl)propan-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-(4-chloro-1H-indol-3-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)5-8-6-13-10-4-2-3-9(12)11(8)10/h2-4,6,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYHNOXYCJXCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7843051.png)
![3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylicacid](/img/structure/B7843054.png)



![2-[4-(N-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B7843077.png)
![2-[3-(N,2,2-trimethylpropanamido)phenyl]aceticacid](/img/structure/B7843079.png)
![3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid](/img/structure/B7843085.png)
![2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid](/img/structure/B7843093.png)

![1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one](/img/structure/B7843102.png)



